molecular formula C12H24N2O4S B2889657 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate CAS No. 2173997-01-6

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate

Cat. No.: B2889657
CAS No.: 2173997-01-6
M. Wt: 292.39
InChI Key: JFCUMWWHVGZGBK-UHFFFAOYSA-N
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Description

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate is a chemical compound with a complex structure that includes a piperidine ring, an isothiazolidine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate typically involves the reaction of piperidine derivatives with isothiazolidine precursors under specific conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide
  • 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dione

Uniqueness

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate is unique due to the presence of the acetate group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

acetic acid;2-(1-piperidin-2-ylethyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.C2H4O2/c1-9(10-5-2-3-6-11-10)12-7-4-8-15(12,13)14;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCUMWWHVGZGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1)N2CCCS2(=O)=O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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